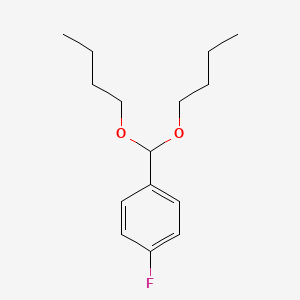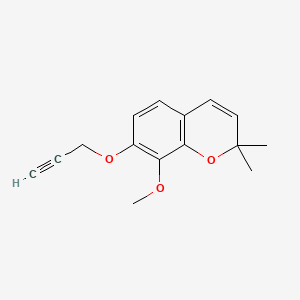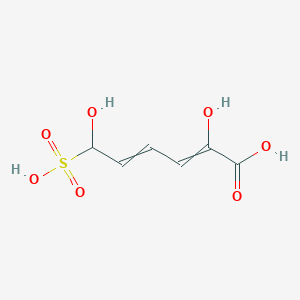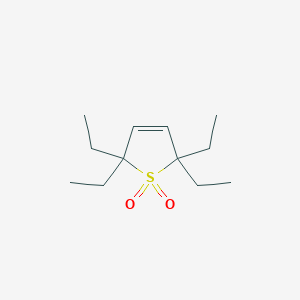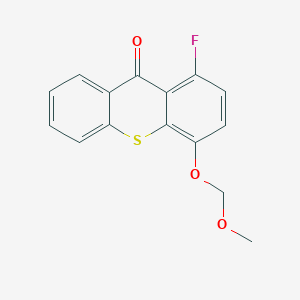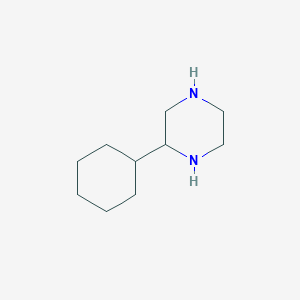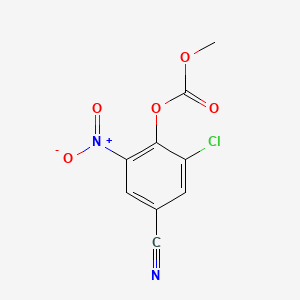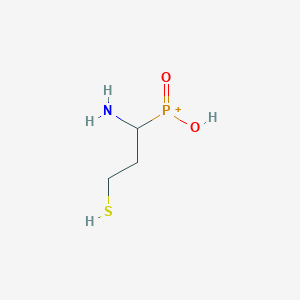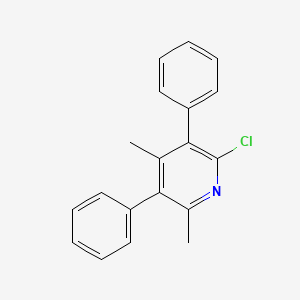
2-Chloro-4,6-dimethyl-3,5-diphenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,6-dimethyl-3,5-diphenylpyridine is an organic compound with the molecular formula C19H16ClN It is a derivative of pyridine, characterized by the presence of two methyl groups and two phenyl groups attached to the pyridine ring, along with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl-3,5-diphenylpyridine typically involves the reaction of 2-chloro-4,6-dimethylpyridine with phenyl-containing reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethyl-3,5-diphenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Essential for Suzuki-Miyaura coupling.
Nucleophiles: For substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-Chloro-4,6-dimethyl-3,5-diphenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated
Properties
CAS No. |
101868-36-4 |
|---|---|
Molecular Formula |
C19H16ClN |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
2-chloro-4,6-dimethyl-3,5-diphenylpyridine |
InChI |
InChI=1S/C19H16ClN/c1-13-17(15-9-5-3-6-10-15)14(2)21-19(20)18(13)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChI Key |
ZQCRKSBTXJIIHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1C2=CC=CC=C2)Cl)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


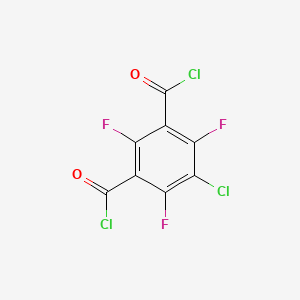
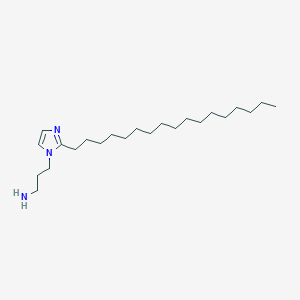
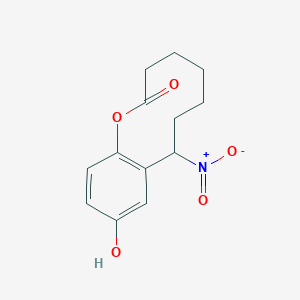
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
